molecular formula C20H27NO B1220036 Butaminophen CAS No. 94876-25-2

Butaminophen

Cat. No.: B1220036
CAS No.: 94876-25-2
M. Wt: 297.4 g/mol
InChI Key: KFQVMAWFWXYDFH-UHFFFAOYSA-N
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Description

Butaminophen: is a synthetic compound known for its antiviral properties. It is characterized by its molecular formula C20H27NO and a molecular weight of 297.435 Da . The compound is structurally related to phenol derivatives and is often used in pharmaceutical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butaminophen can be synthesized through a series of chemical reactions involving the incorporation of phenyl and tert-butyl groups into a phenol derivative. One common method involves the reaction of 2,4-di-tert-butylphenol with aniline under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of mechanical dispersion techniques to incorporate the compound into liposomal formulations. This method ensures a homogeneous suspension of multilamellar liposomes, which can be used for oral and topical applications .

Chemical Reactions Analysis

Types of Reactions: Butaminophen undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: Substitution reactions involving halogens or other functional groups can modify the phenol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically involve reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Butaminophen has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Acetaminophen: Known for its analgesic and antipyretic properties.

    Phenol: A simpler phenol derivative with antiseptic properties.

    2,4-di-tert-butylphenol: A precursor in the synthesis of butaminophen.

Uniqueness: this compound stands out due to its specific antiviral properties and its ability to be formulated into liposomal drug delivery systems, which enhances its therapeutic potential .

Properties

IUPAC Name

2-anilino-4,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-19(2,3)14-12-16(20(4,5)6)18(22)17(13-14)21-15-10-8-7-9-11-15/h7-13,21-22H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQVMAWFWXYDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=C2)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241663
Record name Butaminophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94876-25-2
Record name Butaminophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094876252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butaminophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTAMINOPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ2G11CI62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of formulating butaminophen into liposomes?

A1: Although the provided abstract doesn't delve into the specific advantages of a liposomal this compound formulation, we can discuss the general benefits of liposomal drug delivery. Liposomes can improve the therapeutic index of drugs by:

  • Enhancing Solubility: Liposomes can encapsulate poorly water-soluble drugs like this compound, potentially increasing their bioavailability. []
  • Targeted Delivery: Liposomes can be modified to target specific tissues or cells, potentially reducing off-target effects and improving drug efficacy. []
  • Sustained Release: Liposomes can provide controlled release of the drug over time, potentially reducing dosing frequency and improving patient compliance. []

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